molecular formula C11H9ClN2O B8750467 1-Methyl-4-phenyl-1H-imidazole-5-carbonyl chloride CAS No. 655253-59-1

1-Methyl-4-phenyl-1H-imidazole-5-carbonyl chloride

Cat. No. B8750467
M. Wt: 220.65 g/mol
InChI Key: OIQUPDGBCQARNP-UHFFFAOYSA-N
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Patent
US07427616B2

Procedure details

Oxalyl chloride (0.35 mL) followed by one drop of DMF was added to 1-methyl-4-phenyl-1H-imidazole-5-carboxylic acid (intermediate 3) (732 mg) suspended in anhydrous DCM (6 mL). After stirring for 1 hour under inert atmosphere the mixture was evaporated to dryness and used immediately without further purification (800 mg, 100%).
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
732 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[C:2]([Cl:4])=[O:3].[CH3:7][N:8]1C(C(O)=O)=[C:11]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[N:10]=[CH:9]1>CN(C=O)C.C(Cl)Cl>[CH3:7][N:8]1[C:1]([C:2]([Cl:4])=[O:3])=[C:11]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[N:10]=[CH:9]1

Inputs

Step One
Name
Quantity
0.35 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Two
Name
Quantity
732 mg
Type
reactant
Smiles
CN1C=NC(=C1C(=O)O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=NC(=C1C(=O)O)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Four
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hour under inert atmosphere the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
used immediately without further purification (800 mg, 100%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CN1C=NC(=C1C(=O)Cl)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.